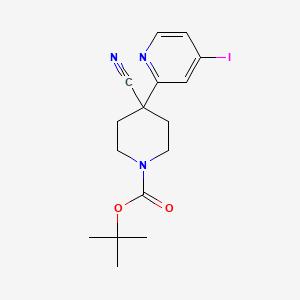![molecular formula C19H22BrFN4 B8530878 {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B8530878.png)
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Intermediate: Benzimidazole derivative
- Reagent: 4-chlorobutyronitrile
- Conditions: Heating under reflux
Addition of Fluorophenylmethyl Group:
- Intermediate: Piperidinyl-benzimidazole derivative
- Reagent: 4-fluorobenzyl chloride
- Conditions: Base-catalyzed reaction
Formation of Hydrobromide Salt:
- Intermediate: Final product from the previous step
- Reagent: Hydrobromic acid
- Conditions: Acid-base reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring and the fluorophenylmethyl group. The final step involves the formation of the hydrobromide salt.
-
Preparation of Benzimidazole Core:
- Starting material: o-phenylenediamine
- Reagent: Formic acid or other suitable formylating agents
- Conditions: Reflux in an appropriate solvent
化学反応の分析
Types of Reactions: {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives of the benzimidazole or piperidine rings
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
- Conditions: Anhydrous solvents
- Products: Reduced derivatives of the benzimidazole or piperidine rings
-
Substitution:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Base-catalyzed reactions
- Products: Substituted derivatives at the fluorophenylmethyl group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, aqueous or organic solvents
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents
Substitution: Amines, thiols, base-catalyzed reactions
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
科学的研究の応用
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has a wide range of scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Employed in the study of reaction mechanisms and kinetics
-
Biology:
- Investigated for its potential as a biochemical probe
- Studied for its interactions with various biological targets
-
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
- Evaluated for its pharmacokinetic and pharmacodynamic properties
-
Industry:
- Utilized in the development of new materials and chemical processes
- Applied in the formulation of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of {2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved may include:
-
Receptor Binding:
- Interaction with G-protein coupled receptors or ion channels
- Modulation of signal transduction pathways
-
Enzyme Inhibition:
- Binding to active sites of enzymes
- Inhibition of enzymatic activity, leading to altered metabolic pathways
類似化合物との比較
- 1-(4-fluorophenyl)-2-((1-methyl-4-piperidinyl)thio)ethanone hydrochloride
- (4-fluorophenyl){1-[(2-phenyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}methanone
Comparison:
Structural Differences: The presence of different functional groups and ring systems
Reactivity: Variations in chemical reactivity and stability
Applications: Differences in scientific research applications and potential therapeutic uses
{2-methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid stands out due to its unique combination of structural features and versatile applications in various fields of research.
特性
分子式 |
C19H22BrFN4 |
|---|---|
分子量 |
405.3 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C19H21FN4.BrH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;/h1-8,16,21H,9-13H2,(H,22,23);1H |
InChIキー |
KMFXNZBYGMWBAT-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[3-(4,4-Dimethoxycyclohex-1-en-1-yl)propyl]oxolan-2-one](/img/structure/B8530817.png)






![1-Nitro-2-[2-(trifluoromethyl)phenoxy]benzene](/img/structure/B8530867.png)



![2-[N-(2-hydroxyethyl)anilino]ethanol; 2-pyridinylboronic acid](/img/structure/B8530886.png)
